6,7-Difluoroquinolin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

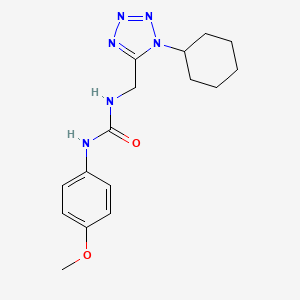

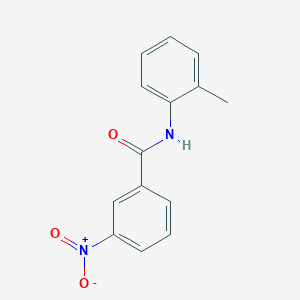

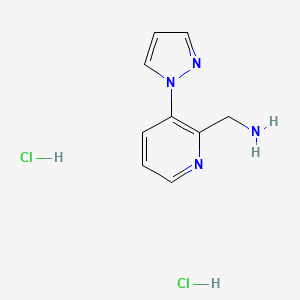

6,7-Difluoroquinolin-3-ol is a chemical compound with the molecular formula C9H5F2NO . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of 6,7-Difluoroquinolin-3-ol involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis

The molecular structure of 6,7-Difluoroquinolin-3-ol consists of 9 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each . The molecular weight is 181.14 .Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Difluoroquinolin-3-ol include a molecular weight of 181.14 and a density of 1.5±0.1 g/cm3 . The boiling point and melting point are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Synthesis

Studies on difluoroquinolines, including 6,7-Difluoroquinolin-3-ol, have primarily focused on understanding their chemical reactivity and potential in synthetic chemistry. For instance, the regioselectivity and relative substrate activity of difluoroquinolines in reactions with sodium methoxide have been explored, highlighting their utility in organic synthesis and the influence of fluorine atoms on chemical reactivity (Politanskaya et al., 2005). This research aids in developing synthetic methodologies for creating compounds with potential applications in various fields, including pharmaceuticals and materials science.

Photophysical Properties

The photophysical properties of fluorine-containing quinoline derivatives have been studied, with focus on compounds like 6,7-difluoroquinolines. Research by Nosova et al. (2011) on the synthesis and photoluminescence of 6,7-difluoro-2-styrylbenzazines, including quinolines, offers insights into the potential use of these compounds in the development of new photoluminescent materials for applications such as organic light-emitting diodes (OLEDs) and other optoelectronic devices (Nosova et al., 2011).

Antimicrobial and Anticorrosive Properties

Research into the antimicrobial and anticorrosive properties of quinoline derivatives has expanded into examining 8-hydroxyquinoline derivatives for their potential in these areas. Although not directly related to 6,7-Difluoroquinolin-3-ol, this work underscores the broader applicability of quinoline compounds in creating new antimicrobial agents and anticorrosive materials (Douche et al., 2020).

Interaction with Ammonia

The interaction of polyfluorinated 2-chloroquinolines with ammonia, including derivatives of 6,7-difluoroquinolin-3-ol, has been investigated to synthesize halogen-containing aminoquinolines. This research provides a pathway to access new compounds with potential biological activity, further emphasizing the synthetic versatility of fluorinated quinolines (Skolyapova et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

6,7-difluoroquinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-7-2-5-1-6(13)4-12-9(5)3-8(7)11/h1-4,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDXGCGCWKDXGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC=C1O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Difluoroquinolin-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2609564.png)

![Pyrazolo[1,5-a]pyridin-3-yl(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone](/img/structure/B2609574.png)

![2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2609579.png)

![1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2609581.png)

![2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2609582.png)